molecular formula C17H16N2O3S B2694511 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide CAS No. 895435-09-3

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide

Cat. No.: B2694511
CAS No.: 895435-09-3
M. Wt: 328.39
InChI Key: NSZFXUDEBOYFQU-UHFFFAOYSA-N
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Description

N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide is a benzothiazole derivative characterized by a 1,3-benzothiazole core substituted with methoxy groups at positions 5 and 4. The 2-amino position of the benzothiazole ring is functionalized with a 3-methylbenzamide moiety. This structural framework positions the compound within a class of molecules known for their versatility in medicinal chemistry and organic synthesis, particularly due to the benzothiazole scaffold's role in conferring bioactivity and metal-binding properties .

The 3-methylbenzamide substituent may contribute steric and electronic effects distinct from other amide or adamantyl derivatives .

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-10-5-4-6-11(7-10)16(20)19-17-18-12-8-13(21-2)14(22-3)9-15(12)23-17/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZFXUDEBOYFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Methoxylation: The benzothiazole core is then methoxylated using methanol and a suitable catalyst to introduce the methoxy groups at the 5 and 6 positions.

    Amidation: The final step involves the reaction of the methoxylated benzothiazole with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted benzothiazoles.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide exhibit potent antimicrobial activities. For instance, related derivatives have been evaluated against various bacterial strains and fungi:

CompoundMIC (µM)Activity Type
N11.27Gram-positive
N81.43Gram-negative
N222.60Fungal

These findings suggest that modifications to the benzothiazole structure can enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria as well as fungal pathogens .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against human colorectal carcinoma cell lines:

CompoundIC50 (µM)Cancer Type
N95.85Colorectal (HCT116)
N184.53Colorectal (HCT116)

These results indicate that such compounds may serve as promising candidates for the development of new anticancer therapies .

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

  • Formation of Benzothiazole Ring : The initial step often involves the condensation of appropriate thioketones with substituted anilines.
  • Methoxylation : The introduction of methoxy groups can be achieved through methylation reactions using reagents like dimethyl sulfate.
  • Amidation : The final step is the formation of the amide bond with 3-methylbenzoic acid or its derivatives.

Each step requires careful optimization to improve yield and purity .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzothiazole derivatives demonstrated that specific substitutions significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in optimizing biological activity .

Case Study 2: Anticancer Screening

In another investigation focusing on colorectal cancer cell lines, several derivatives were synthesized and screened for cytotoxicity. The results indicated that certain compounds exhibited lower IC50 values than traditional chemotherapeutics like 5-Fluorouracil, suggesting a potential for development as new cancer treatments .

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide and related benzothiazole derivatives:

Compound Core Structure Substituents Key Properties/Applications References
This compound 1,3-Benzothiazole - 5,6-dimethoxy
- 3-methylbenzamide at C2
Hypothesized applications in medicinal chemistry (e.g., enzyme inhibition, receptor modulation).
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide 1,3-Benzothiazole - 6-methoxy
- Adamantylacetamide at C2
Crystallizes in triclinic P1 space group; forms H-bonded dimers. Potential for materials science.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide - 3-methylbenzamide
- Hydroxy-dimethylethyl
N,O-bidentate directing group for metal-catalyzed C–H functionalization reactions.
N-({1,3-Benzo[d]thiazol-2-ylcarbamothioyl)-substituted benzamides 1,3-Benzothiazole with thiourea - Thiourea linkage
- Varied benzamide groups
Bioactivity in kinase inhibition, ion channel modulation (e.g., GPCR ligands).

Key Structural and Functional Insights

Substituent Effects on Reactivity and Bioactivity The 5,6-dimethoxy groups on the benzothiazole ring enhance electron density compared to mono-methoxy derivatives (e.g., the 6-methoxy analog in ). This may improve solubility and alter binding interactions in biological systems. The 3-methylbenzamide substituent introduces steric bulk distinct from adamantyl or thiourea-linked analogs. Adamantyl groups confer rigidity and lipophilicity, while thiourea linkages (as in ) enable hydrogen bonding and metal coordination.

Synthetic Approaches

  • This compound is likely synthesized via standard amide coupling between 5,6-dimethoxy-1,3-benzothiazol-2-amine and 3-methylbenzoyl chloride, analogous to methods in .
  • In contrast, adamantyl derivatives (e.g., ) require specialized reagents like 1-adamantylacetyl imidazole, highlighting the impact of substituent complexity on synthesis.

Spectroscopic data (1H NMR, IR) for related compounds provide benchmarks for verifying the target compound’s structure.

Potential Applications The dimethoxy-benzothiazole scaffold may outperform mono-substituted analogs in enzyme inhibition (e.g., kinase inhibitors) due to increased electron donation and steric shielding . Compared to N,O-bidentate directing groups (e.g., ), the benzothiazole core could enable divergent reactivity in C–H functionalization catalysis.

Biological Activity

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide is a compound of growing interest in pharmacology due to its potential biological activities. This article provides an overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C14H15N3O3S
  • Molecular Weight : 299.35 g/mol
  • CAS Number : 198204-16-9
  • Physical State : Solid
  • Purity : Typically ≥95%

The biological activity of this compound primarily stems from its interaction with various biological targets:

  • Enzyme Inhibition : It has been studied for its potential as a selective inhibitor of butyrylcholinesterase (BChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. In vitro studies have shown that certain derivatives exhibit significant BChE inhibitory activity, which is crucial for developing therapeutic agents against cognitive decline .
  • Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from amyloid-beta (Aβ) toxicity. In cell models (SH-SY5Y), it demonstrated the ability to enhance cell viability in the presence of Aβ aggregates, suggesting a neuroprotective role .
  • Antioxidant Activity : Some studies have highlighted the antioxidant properties of benzothiazole derivatives, which can mitigate oxidative stress in cellular environments .

Biological Activity Summary Table

Biological ActivityMechanismReference
BChE InhibitionCompetitive inhibition
Neuroprotection against Aβ toxicityCell viability enhancement
Antioxidant propertiesScavenging free radicals

Case Study 1: BChE Inhibition and Neuroprotection

In a study investigating new BChE inhibitors, derivatives of this compound were synthesized and tested. Compounds showed enhanced BChE inhibition compared to standard drugs like donepezil. Specifically, compounds demonstrated a protective effect on SH-SY5Y cells exposed to Aβ-induced toxicity, increasing cell viability significantly compared to untreated controls .

Case Study 2: Antioxidant Potential

A series of experimental assays were conducted to evaluate the antioxidant capacity of benzothiazole derivatives. The results indicated that these compounds effectively reduced oxidative stress markers in vitro, thereby suggesting their potential use in treating conditions associated with oxidative damage .

Q & A

Advanced Research Question

  • Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps using Gaussian or ORCA to assess nucleophilic/electrophilic sites. Substituents like methoxy groups lower LUMO energy, enhancing electron-deficient reactivity .
  • Molecular docking : Screen for biological targets (e.g., enzymes or receptors) using AutoDock Vina. The benzothiazole core may bind to ATP pockets via π-π stacking .
  • Solvent modeling : Include implicit solvent models (e.g., PCM) in DFT calculations to improve accuracy of redox potentials .

Methodological Tip : Validate computational models against experimental XRD data (e.g., dihedral angles) to ensure reliability .

What strategies are employed to study structure-activity relationships (SAR) for benzothiazole derivatives in biological assays?

Advanced Research Question

  • Analog synthesis : Modify substituents (e.g., methoxy vs. nitro groups) and test against control compounds. For example, replacing 3-methyl with halogens alters lipophilicity and membrane permeability .
  • Bioactivity assays : Use in vitro models (e.g., enzyme inhibition or cytotoxicity screens). Correlate IC₅₀ values with electronic descriptors (e.g., Hammett constants) .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., benzothiazole N-atom) using Schrödinger’s Phase .

Methodological Tip : Employ isosteric replacements (e.g., substituting S in benzothiazole with O) to probe SAR without drastic property changes .

How can researchers address challenges in crystallizing this compound for diffraction studies?

Advanced Research Question

  • Polymorph screening : Test solvents with varying polarity (e.g., ethanol, acetonitrile) and slow cooling rates to induce nucleation .
  • Additive screening : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice formation .
  • Cryocooling : Use liquid N₂ to prevent radiation damage during data collection .

Methodological Tip : If twinning occurs, refine data in SHELXL using TWIN/BASF commands .

What analytical techniques are most effective in characterizing thermal stability and decomposition pathways?

Basic Research Question

  • Thermogravimetric analysis (TGA) : Measure mass loss at 485–486 K (melting point range) to assess purity .
  • Differential scanning calorimetry (DSC) : Identify endothermic peaks corresponding to phase transitions .
  • Gas chromatography-mass spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., methoxybenzene fragments) .

Methodological Tip : Couple TGA with FTIR to detect evolved gases (e.g., CO₂ from decarboxylation) .

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